molecular formula C11H22N2O B14466422 2-Octylaziridine-1-carboxamide CAS No. 66225-90-9

2-Octylaziridine-1-carboxamide

Cat. No.: B14466422
CAS No.: 66225-90-9
M. Wt: 198.31 g/mol
InChI Key: ZOKUCZVOXHATIM-UHFFFAOYSA-N
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Description

2-Octylaziridine-1-carboxamide is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylaziridine-1-carboxamide typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the addition of nitrenes to alkenes, which can be catalyzed by transition metals such as ruthenium. Another approach involves the Darzens reaction, where an α-halo ester reacts with an aldehyde in the presence of a base to form an aziridine ring .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another method, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Octylaziridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines depending on the nucleophile used .

Scientific Research Applications

2-Octylaziridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octylaziridine-1-carboxamide involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in biological systems to alkylate DNA and proteins, which can disrupt cellular processes and lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octylaziridine-1-carboxamide is unique due to the presence of the octyl group, which can influence its reactivity and solubility. This makes it distinct from other aziridine derivatives and potentially useful in applications where hydrophobic interactions are important .

Properties

CAS No.

66225-90-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-octylaziridine-1-carboxamide

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-10-9-13(10)11(12)14/h10H,2-9H2,1H3,(H2,12,14)

InChI Key

ZOKUCZVOXHATIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CN1C(=O)N

Origin of Product

United States

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